N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

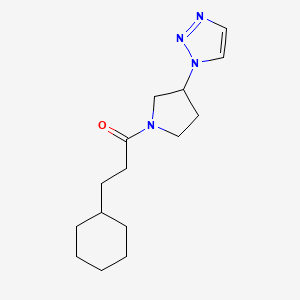

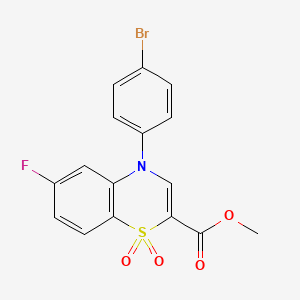

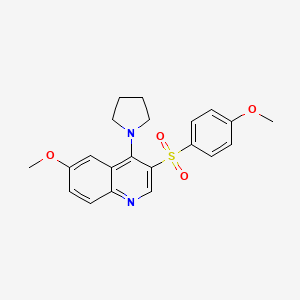

The molecular structure of N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide is characterized by a pyrimidine ring attached to a diphenylpropyl group. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .Aplicaciones Científicas De Investigación

Polymer Science and Materials

- Development of Rigid-Rod Polyamides and Polyimides : Compounds with structural similarities to N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide have been used in the synthesis of rigid-rod polyamides and polyimides. These materials exhibit excellent thermooxidative stability and possess unique physical properties, such as amorphous nature and solubility in polar aprotic solvents and H2SO4 98%. Their thermal properties indicate potential applications in high-performance materials due to their high glass transition temperatures (235 to 285 °C) and no weight loss observed up to 379−417 °C in air (Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998).

Molecular Biology and DNA Studies

- DNA Photolyase Study : Research on cyclobutane pyrimidine dimers, which are major DNA photoproducts induced by UV radiation, has shown that enzymes like DNA photolyase can repair DNA using visible light. This enzyme uses a cofactor that is structurally related to pyrimidine to break the cyclobutane ring of the dimer, highlighting the biological significance of pyrimidine derivatives in repairing DNA damage caused by UV light (Sancar, 1994).

Medicinal Chemistry and Drug Design

Anticancer Properties of Ruthenium(II) Complexes : Ruthenium(II) complexes incorporating pyrimidine derivatives demonstrate significant antiproliferative activity against cancer cells. Notably, these complexes, through their unique mechanism of action, including DNA intercalation and mitochondrial targeting, show promise as anticancer drug candidates. Their efficacy against cisplatin-resistant cell lines further underscores their potential in overcoming chemotherapy resistance (Pierroz et al., 2012).

Pyrazolopyrimidine Derivatives as Anticancer Agents : The synthesis and evaluation of pyrazolopyrimidine derivatives have demonstrated their potential as anticancer agents, showing dose-dependent cytotoxic activities against liver and breast cancer cells. This highlights the role of pyrimidine derivatives in the development of new therapeutic options for cancer treatment (El-Naggar et al., 2018).

Propiedades

IUPAC Name |

N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O/c24-20(19-21-13-7-14-22-19)23-15-12-18(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-11,13-14,18H,12,15H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQENRAOEWSZSCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)C2=NC=CC=N2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-diphenylpropyl)pyrimidine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-methylbenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2390890.png)

![N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2390892.png)

![(8-methyl-2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl isobutyrate](/img/structure/B2390894.png)

![N'-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-2-naphthalen-1-ylacetohydrazide](/img/structure/B2390898.png)

![3-(3-methoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2390905.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2390906.png)